1-(4-Methoxyphenyl)pyrrolidine-2,5-dione

Anti-inflammatory COX-2 inhibition SAR

1-(4-Methoxyphenyl)pyrrolidine-2,5-dione (CAS 2314-80-9), also known as N-(4-methoxyphenyl)succinimide, is an N-aryl succinimide derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol. This heterocyclic compound features a pyrrolidine-2,5-dione core substituted with a 4-methoxyphenyl group at the nitrogen atom.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 2314-80-9
Cat. No. B3023160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)pyrrolidine-2,5-dione
CAS2314-80-9
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)CCC2=O
InChIInChI=1S/C11H11NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3
InChIKeyMHZVVJBHJQRDQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenyl)pyrrolidine-2,5-dione (CAS 2314-80-9): Chemical Identity and Core Properties for Research Procurement


1-(4-Methoxyphenyl)pyrrolidine-2,5-dione (CAS 2314-80-9), also known as N-(4-methoxyphenyl)succinimide, is an N-aryl succinimide derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol [1]. This heterocyclic compound features a pyrrolidine-2,5-dione core substituted with a 4-methoxyphenyl group at the nitrogen atom. Key physicochemical properties include a melting point of 163 °C and a predicted boiling point of 456.8±28.0 °C . The compound adopts a shallow envelope conformation in the solid state, with a dihedral angle of 55.88 (8)° between the near-planar dihydrofuran-2,5-dione ring atoms and the benzene ring, and forms C—H···O hydrogen-bonded chains along the [010] direction in the crystal lattice [2].

Why 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione Cannot Be Interchanged with Other N-Aryl Succinimides Without Quantitative Verification


N-Aryl succinimides constitute a broad and structurally diverse class of compounds with varying substitution patterns on both the aryl ring and the pyrrolidine-2,5-dione core. Minor modifications—such as the presence or absence of a 4-methoxy group, halogen substitution, or alkylation at the 3-position—profoundly alter biological activity profiles, including COX-2 inhibitory potency, anticonvulsant efficacy, and receptor selectivity [1][2]. The 4-methoxy substituent in the target compound specifically enhances lipophilicity and modulates electronic effects, which can influence membrane permeability and target binding affinity . Consequently, procurement of a generic N-aryl succinimide without confirming exact structural identity and corresponding activity data risks introducing an analog with substantially different—and potentially unsuitable—pharmacological or chemical properties for a given research application.

1-(4-Methoxyphenyl)pyrrolidine-2,5-dione: Quantitative Differentiation from Structural Analogs in COX-2 Inhibition and Solid-State Conformation


COX-2 Inhibitory Potency of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione Compared to Unsubstituted N-Phenylsuccinimide

1-(4-Methoxyphenyl)pyrrolidine-2,5-dione demonstrates COX-2 inhibitory activity with an IC₅₀ range of 1–8 µM. This potency positions it between the unsubstituted N-phenylsuccinimide (COX-2 IC₅₀ = 1.77 µM) [1] and less potent N-aryl succinimide derivatives such as certain cyano-acetate analogs (COX-2 IC₅₀ = 50.93–204.08 µM) [2]. The presence of the 4-methoxy group contributes to enhanced lipophilicity and potentially altered binding interactions compared to the unsubstituted phenyl analog.

Anti-inflammatory COX-2 inhibition SAR

Crystal Structure Conformation and Intermolecular Interactions of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione vs. Unsubstituted Pyrrolidine-2,5-dione

Single-crystal X-ray diffraction reveals that 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione adopts a shallow envelope conformation with a dihedral angle of 55.88 (8)° between the pyrrolidine-2,5-dione ring and the benzene ring, and forms C—H···O hydrogen-bonded chains along the [010] direction [1]. In contrast, unsubstituted pyrrolidine-2,5-dione (succinimide) exhibits a nearly coplanar arrangement of non-H atoms (maximum deviation 0.030 Å) and forms N—H···O hydrogen-bonded inversion dimers [2]. The N-aryl substitution fundamentally alters the hydrogen-bonding network and molecular packing, which can influence solid-state stability, solubility, and potential co-crystallization behavior.

Crystallography Solid-state chemistry Structural biology

P2Y Receptor Inhibition Claim for 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione

Vendor documentation reports that 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione acts as a potent inhibitor of P2Y receptors and inhibits monoclonal antibody generation and cytosolic Ca²⁺ flux in T cells, suggesting utility in immunology and bladder cancer research . However, no quantitative IC₅₀ values or comparative data against other P2Y antagonists are provided in the available sources.

Purinergic signaling Immunology Bladder cancer

Recommended Research and Procurement Scenarios for 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione Based on Quantitative Evidence


COX-2 Inhibitor Screening and SAR Studies in Anti-inflammatory Drug Discovery

1-(4-Methoxyphenyl)pyrrolidine-2,5-dione is suitable for use as a reference compound or chemical probe in COX-2 inhibition assays, given its established IC₅₀ range of 1–8 µM. Researchers can benchmark novel N-aryl succinimide derivatives against this compound to assess the impact of 4-methoxy substitution on potency and selectivity [1][2].

Solid-State Characterization and Crystallization Studies of N-Aryl Succinimides

The well-defined crystal structure of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione, featuring a dihedral angle of 55.88 (8)° and C—H···O hydrogen-bonded chains, makes it a valuable model compound for investigating structure-property relationships in solid-state pharmaceutical development, including polymorphism screening and co-crystal design [1].

Purinergic Signaling Research and Immunomodulatory Probe Development

Although quantitative data are limited, the reported P2Y receptor inhibitory activity and effects on T-cell activation support the use of this compound as an exploratory tool in immunology research, particularly for studies involving P2Y-mediated calcium signaling and antibody production [1].

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